2-(Thiophen-2-yl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

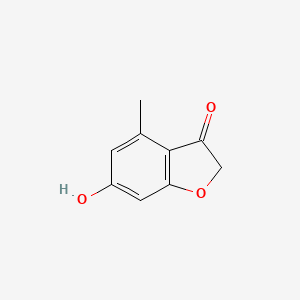

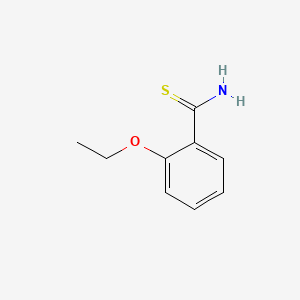

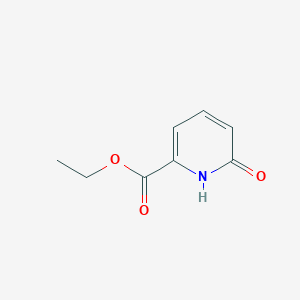

“2-(Thiophen-2-yl)pyridin-3-amine” is a chemical compound that contains a pyridine ring attached to a thiophene ring via an amine linkage . It’s part of a class of compounds that have been studied for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of “2-(Thiophen-2-yl)pyridin-3-amine” consists of a pyridine ring and a thiophene ring connected by an amine group . The molecular formula is C9H8N2S, and the molecular weight is 176.24 .Chemical Reactions Analysis

While specific chemical reactions involving “2-(Thiophen-2-yl)pyridin-3-amine” are not detailed in the available data, similar compounds have been involved in various synthesis reactions .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “2-(Thiophen-2-yl)pyridin-3-amine”, organized into separate sections for clarity:

Organic Light-Emitting Devices (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

Compounds similar to 2-(Thiophen-2-yl)pyridin-3-amine have been used as phosphorescent active materials in OLEDs and LECs. They serve as promising alternatives to heavy metal analogues due to their light-emitting properties .

Fluorescent Chemosensors

Derivatives of thiophene-pyridine conjugated compounds have potential applications as fluorescent chemosensors. Specifically, they can be used for the selective and specific detection of Fe 3+ ions, which is crucial in various biochemical and industrial processes .

Synthesis of Novel Derivatives

The compound serves as a starting material for synthesizing novel pyrimidine-2-thiol, pyrazole, and pyran derivatives. These derivatives have potential applications in pharmaceuticals and materials science .

Anti-inflammatory Agents

Thiophene nucleus-containing compounds exhibit various biological activities. Some derivatives act as anti-inflammatory agents, which could be explored further for therapeutic applications .

Donor-π-Acceptor Dyes

Pyridine derivatives, including those with thiophene groups, have been designed as donor-π-acceptor dyes. These compounds are used in electronic analyses due to their specific molecular orbital energies, which are crucial for electronic devices .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Related compounds have shown a wide range of biological activities, suggesting that 2-(thiophen-2-yl)pyridin-3-amine may interact with multiple targets .

Mode of Action

It’s worth noting that related compounds have been shown to exhibit antioxidant and anti-inflammatory activities . This suggests that 2-(Thiophen-2-yl)pyridin-3-amine may interact with its targets to modulate these biological processes.

Biochemical Pathways

Related compounds have been associated with antioxidant and anti-inflammatory activities , suggesting that 2-(Thiophen-2-yl)pyridin-3-amine may influence pathways related to these processes.

Result of Action

Related compounds have been associated with antioxidant and anti-inflammatory activities , suggesting that 2-(Thiophen-2-yl)pyridin-3-amine may have similar effects.

Eigenschaften

IUPAC Name |

2-thiophen-2-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSMNLGUKZYWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)pyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)